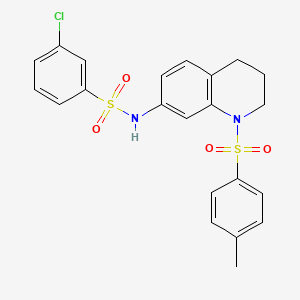

3-Hydroxy-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

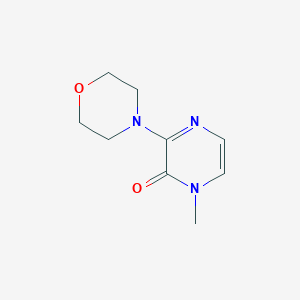

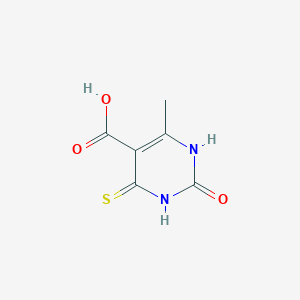

3-Hydroxy-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of indolinone derivatives and is commonly referred to as HMJ-38.

Applications De Recherche Scientifique

Paraben Research and Environmental Impacts

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments Parabens, including those structurally related to "3-Hydroxy-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one," are widely used as preservatives in cosmetics, pharmaceuticals, and food products. Their presence in water sources and the environment raises concerns about their potential as weak endocrine disruptors. Research has focused on understanding the occurrence, fate, and behavior of parabens in aquatic environments. Studies show that, despite wastewater treatments, parabens persist in effluents and surface waters, reflecting continuous environmental inputs from consumer products. The environmental persistence of parabens and their potential transformation into more stable and possibly more toxic chlorinated by-products underscore the need for further studies on their environmental and health impacts (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Activity and Analytical Methods

Antioxidant Activity of Compounds The study of antioxidants, including compounds with functional similarities to "3-Hydroxy-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one," is crucial due to their potential in mitigating oxidative stress linked to various diseases. Research efforts aim to understand the mechanisms behind antioxidant activities and develop analytical methods for evaluating such properties. This includes exploring the efficacy of different assays for determining antioxidant capacity, providing a foundation for further research into compounds with antioxidant potential (Munteanu & Apetrei, 2021).

Indole Derivatives and Hepatic Protection

Roles of Indole-3-Carbinol and its Derivatives in Hepatic Protection Indole derivatives, structurally related to the compound of interest, have been studied for their protective effects against chronic liver diseases. Research highlights the complex mechanisms through which these compounds exert anti-fibrosis, anti-tumor, anti-oxidant, and immunomodulatory effects. Such studies are pivotal in understanding the therapeutic potential of indole derivatives in managing liver-related disorders and conditions (Wang, Cheng, Liu, Wang, & Jiang, 2016).

Chromone Derivatives and Cellular Protection

Chromones as Radical Scavengers Chromones and their derivatives, sharing a benzopyranone core structure with the compound , are natural compounds with notable anti-inflammatory, antidiabetic, and anticancer activities. Their radical scavenging properties, which can mitigate cell impairment leading to various diseases, have been a significant focus of research. Understanding the structure-activity relationships of chromones helps in identifying potent antioxidants for therapeutic applications (Yadav, Parshad, Manchanda, & Sharma, 2014).

Propriétés

IUPAC Name |

3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-13-7-9-15(10-8-13)12-20-17-6-4-3-5-16(17)19(23,18(20)22)11-14(2)21/h3-10,23H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVGQWWRAIHABB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2864973.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2864977.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2864985.png)

![N-(2-fluorophenyl)-5,7-dimethyl-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2864993.png)